molecular formula C23H27N3O B4874502 N-(2,3-DIHYDRO-1H-INDEN-5-YL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE

Cat. No.: B4874502
M. Wt: 361.5 g/mol
InChI Key: MGGOZGXOPJLAGX-VMPITWQZSA-N
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Description

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE is a complex organic compound with a unique structure that combines an indene moiety, a phenyl group, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the indene and piperazine intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene derivatives and piperazine-based molecules, such as:

  • N-(2,3-DIHYDRO-1H-INDEN-5-YL)ACETAMIDE
  • 3-OXO-2,3-DIHYDRO-1H-INDEN-5-YL

Uniqueness

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-4-[(2E)-3-PHENYL-2-PROPEN-1-YL]-1-PIPERAZINECARBOXAMIDE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O/c27-23(24-22-12-11-20-9-4-10-21(20)18-22)26-16-14-25(15-17-26)13-5-8-19-6-2-1-3-7-19/h1-3,5-8,11-12,18H,4,9-10,13-17H2,(H,24,27)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGOZGXOPJLAGX-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)N3CCN(CC3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)N3CCN(CC3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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